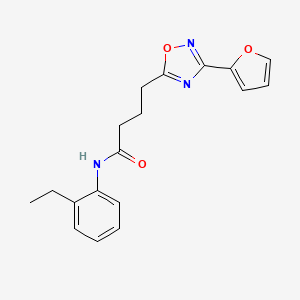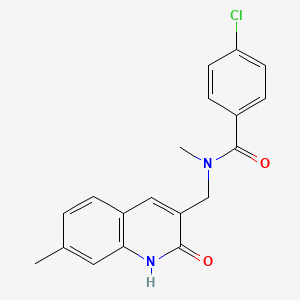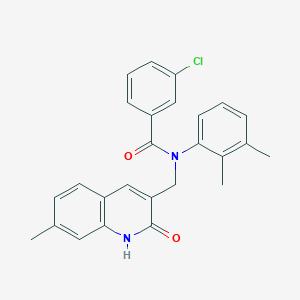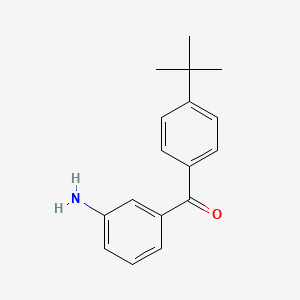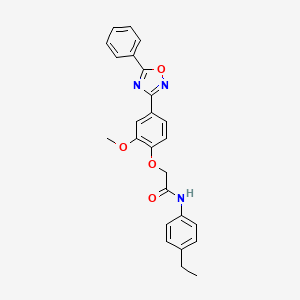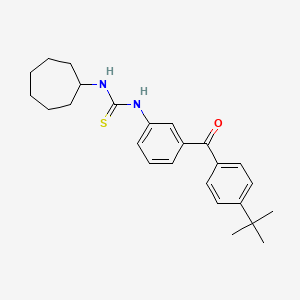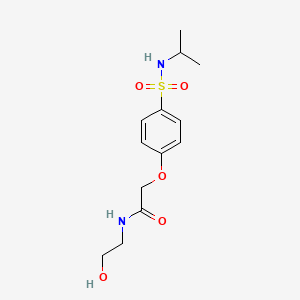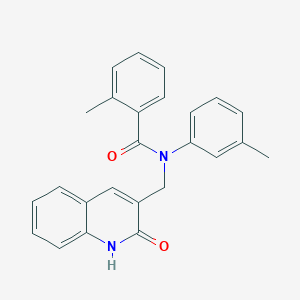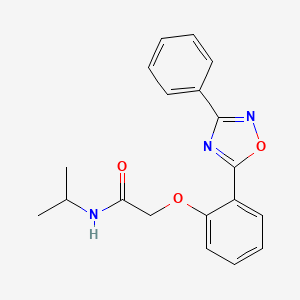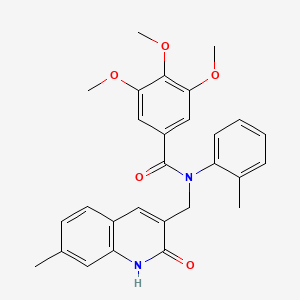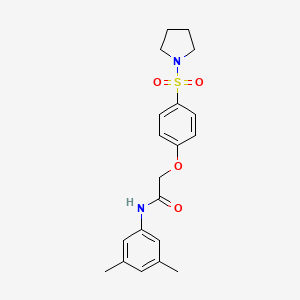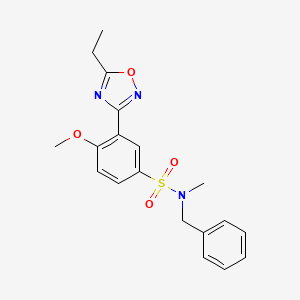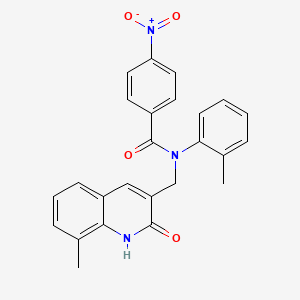
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by the pharmaceutical company Helsinn Healthcare, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves the inhibition of topoisomerase I, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the replication of cancer cells and viral particles. The inhibition of topoisomerase I leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In viral infections, this compound has been shown to inhibit viral replication and reduce the viral load in infected cells. The toxicity and pharmacokinetics of this compound have also been studied, and it has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide in lab experiments include its high potency and specificity for topoisomerase I, its low toxicity, and its ability to inhibit the growth of various cancer cell lines and viral particles. The limitations include the need for optimization of the synthesis method to increase yield and purity, the need for further studies to determine the optimal dosage and treatment regimen, and the need for further studies to determine the potential side effects of long-term use.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. One direction is the optimization of the synthesis method to increase yield and purity. Another direction is the further study of the optimal dosage and treatment regimen for different types of cancer and viral infections. Additionally, the potential side effects of long-term use need to be studied. The use of this compound in combination with other anti-cancer drugs or antiviral agents also needs to be explored. Finally, the potential use of this compound in other diseases, such as autoimmune disorders, should be investigated.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and potassium cyanide to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride and o-toluidine to form the final product, this compound. The synthesis method has been optimized over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and cell division. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer properties, this compound has been studied for its potential use in the treatment of viral infections, such as hepatitis B and C.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-3-4-9-22(16)27(25(30)18-10-12-21(13-11-18)28(31)32)15-20-14-19-8-5-7-17(2)23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMCGXWUPKVYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

